molecular formula C10H13NO B1315651 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine CAS No. 5226-51-7

2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine

Cat. No. B1315651
CAS RN: 5226-51-7
M. Wt: 163.22 g/mol
InChI Key: MAEQOIDZBKIVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is used for proteomics research .


Synthesis Analysis

The synthesis of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine and its derivatives can be achieved through a two-step synthetic protocol . Another method involves a one-pot three-component reaction using a new milling system that allows for the processing of up to 12 samples simultaneously .


Molecular Structure Analysis

The structure of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine and its derivatives were established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine include a molecular formula of C10H13NO and a molecular weight of 163.22 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of 2H-Pyrans

2H-Pyrans: are a structural motif present in many natural products and serve as key intermediates in the construction of various complex structures. The compound can be utilized in the synthesis of 2H-pyrans, which are valuable in medicinal chemistry due to their presence in numerous bioactive molecules .

Anticancer Agents

Benzoxazine derivatives have been explored for their potential as anticancer agents . Specifically, analogues of 2,2-dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine have shown promising activity against breast cancer cell lines, indicating their potential application in cancer therapy .

Molecular Machines

The compound’s derivatives have been studied for their role in the development of molecular machines . These are systems that can perform specific functions at the molecular level, which could be revolutionary in the field of nanotechnology .

Heterocyclic Chemistry

In heterocyclic chemistry, the compound is used to create heterocycles , which are ring structures containing at least one atom other than carbon. These structures are crucial in the development of pharmaceuticals and agrochemicals .

Physicochemical Studies

The compound is also important in physicochemical studies , particularly in understanding valence isomerism and the factors affecting it. This knowledge is essential for the design of new materials and drugs .

Drug Design

Lastly, the compound’s framework is utilized in drug design , especially in the synthesis of novel therapeutic agents. Its structure can be modified to enhance drug-like properties and binding affinities towards biological targets .

Safety and Hazards

The safety information for 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine indicates that it is for research use only and is not intended for diagnostic or therapeutic use . Further safety and hazard information was not found in the search results.

properties

IUPAC Name

2,2-dimethyl-1,4-dihydro-3,1-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2)11-9-6-4-3-5-8(9)7-12-10/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEQOIDZBKIVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554537
Record name 2,2-Dimethyl-1,4-dihydro-2H-3,1-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine

CAS RN

5226-51-7
Record name 2,2-Dimethyl-1,4-dihydro-2H-3,1-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine
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2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine
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Reactant of Route 6
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